molecular formula C18H14N6O2S B11480429 2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

Cat. No.: B11480429
M. Wt: 378.4 g/mol
InChI Key: PHYCMCNSTWSNNF-UHFFFAOYSA-N
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Description

2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazolo[4,5-b]pyridines, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide typically involves multiple steps starting from commercially available pyridine derivatives. The key steps include the formation of the thiazole ring followed by annulation to the pyridine ring. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a critical factor, and efforts are being made to optimize the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

    Pyridine derivatives: These are simpler analogs that lack the thiazole ring but still possess significant pharmacological properties.

Uniqueness

What sets 2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H14N6O2S

Molecular Weight

378.4 g/mol

IUPAC Name

12-amino-8-oxo-4-(prop-2-enylamino)-10-pyridin-3-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile

InChI

InChI=1S/C18H14N6O2S/c1-2-5-22-18-24-16-14(27-18)13-12(17(25)23-16)11(9-4-3-6-21-8-9)10(7-19)15(20)26-13/h2-4,6,8,11H,1,5,20H2,(H2,22,23,24,25)

InChI Key

PHYCMCNSTWSNNF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2

Origin of Product

United States

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